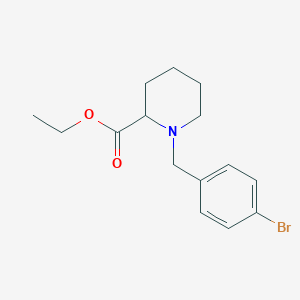
ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate, also known as EBP, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. EBP belongs to the class of piperidinecarboxylate compounds and is synthesized through a series of chemical reactions.
作用机制
The exact mechanism of action of ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its analgesic and antidepressant effects.
Biochemical and Physiological Effects:
ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve cognitive function, and protect against neuronal damage. ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate in lab experiments is that it is relatively easy to synthesize and purify. In addition, ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate has been extensively studied and its pharmacological properties are well understood. However, one of the limitations of using ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate in lab experiments is that it may have off-target effects that could interfere with the interpretation of results.
未来方向
There are several future directions for research on ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate. One area of interest is the development of more potent and selective analogs of ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate that could be used as therapeutic agents. Another area of interest is the investigation of the potential of ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, there is a need for further studies to better understand the mechanism of action of ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate and its potential off-target effects.
合成方法
Ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate is synthesized through a series of chemical reactions that involve the condensation of ethyl 2-piperidinecarboxylate with 4-bromobenzyl chloride. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide, and the product is purified through a series of recrystallizations. The final product is a white crystalline powder with a melting point of 98-100°C.
科学研究应用
Ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate has been shown to have neuroprotective effects and may be useful in the treatment of traumatic brain injury and stroke.
属性
IUPAC Name |
ethyl 1-[(4-bromophenyl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-2-19-15(18)14-5-3-4-10-17(14)11-12-6-8-13(16)9-7-12/h6-9,14H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPZEFAULVAYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,9-bis(2-hydroxyethyl)isoquino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B4921192.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4921200.png)



![4-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4921237.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4921244.png)
![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)


![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)
![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)
![5-{5-chloro-2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921308.png)